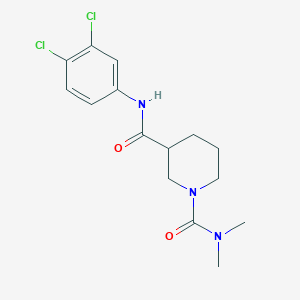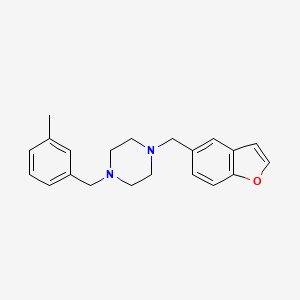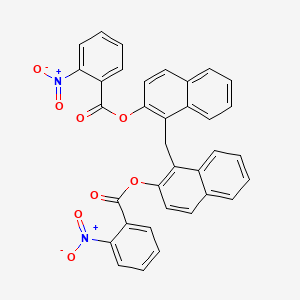![molecular formula C16H19N3O3 B5439100 6-methoxy-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]indane-5-carboxamide](/img/structure/B5439100.png)
6-methoxy-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]indane-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]indane-5-carboxamide is a chemical compound that has been widely used in scientific research. This compound is also known as MMPI or Indane-5-carboxamide and has been found to have potential in various fields of research.
Mécanisme D'action
The mechanism of action of 6-methoxy-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]indane-5-carboxamide is not fully understood. However, studies have shown that this compound acts as a selective inhibitor of the enzyme monoamine oxidase B (MAO-B). MAO-B is an enzyme that plays a role in the metabolism of neurotransmitters such as dopamine and serotonin. Inhibition of this enzyme leads to an increase in the levels of these neurotransmitters in the brain, which can have various effects on behavior and mood.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been found to increase the levels of dopamine and serotonin in the brain, which can have positive effects on mood and behavior. MMPI has also been found to have neuroprotective effects and has been studied for its potential in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Avantages Et Limitations Des Expériences En Laboratoire
6-methoxy-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]indane-5-carboxamide has several advantages for lab experiments. This compound is stable and can be easily synthesized in the lab. It is also highly selective for MAO-B, which makes it a useful tool compound for studying the effects of MAO-B inhibition on behavior and mood. However, there are also limitations to the use of this compound in lab experiments. MMPI has a short half-life, which can make it difficult to study its long-term effects. Additionally, the effects of this compound on other enzymes and neurotransmitters in the brain are not fully understood.
Orientations Futures
There are several future directions for the study of 6-methoxy-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]indane-5-carboxamide. One direction is the study of its potential in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. MMPI has been found to have neuroprotective effects, and further research could lead to the development of new treatments for these diseases. Another direction is the study of the effects of this compound on other enzymes and neurotransmitters in the brain. Understanding the broader effects of MMPI could lead to the development of new drugs for the treatment of various psychiatric and neurological disorders. Finally, further research could focus on the development of new and more efficient synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of 6-methoxy-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]indane-5-carboxamide is a complex process that involves several steps. The synthesis process starts with the reaction of 2-(3-methyl-1,2,4-oxadiazol-5-yl) acetonitrile with 6-methoxyindan-1-one in the presence of sodium hydride and dimethylformamide. This reaction leads to the formation of 6-methoxy-N-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)indan-5-amine. The final step involves the reaction of 6-methoxy-N-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)indan-5-amine with ethyl chloroformate to form this compound.
Applications De Recherche Scientifique
6-methoxy-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]indane-5-carboxamide has been found to have potential in various fields of scientific research. It has been used as a tool compound in drug discovery research to identify new targets for the treatment of various diseases. This compound has also been used in neuropharmacology research to study the effects of drugs on the central nervous system. MMPI has also been used in cancer research to study the effects of drugs on cancer cells.
Propriétés
IUPAC Name |
6-methoxy-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-10-17-15(22-18-10)9-19(2)16(20)13-7-11-5-4-6-12(11)8-14(13)21-3/h7-8H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCNHFLUSPPNKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN(C)C(=O)C2=C(C=C3CCCC3=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(dimethylamino)sulfonyl]-N-(2-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5439018.png)
![N-ethyl-N-[(3-{[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)methyl]ethanamine](/img/structure/B5439038.png)
![N-benzyl-7-(cyclobutylcarbonyl)-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5439043.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,3-dimethyl-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5439049.png)

![methyl 2-(3-bromo-4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5439052.png)
![1-methyl-1'-[morpholin-4-yl(oxo)acetyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5439059.png)

![N-{2-[(propylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B5439070.png)
![3-cyclopropyl-6-[3-(2-thienyl)propyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5439076.png)

![N-(3-chloro-4-fluorophenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5439096.png)

![N-methyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2,1,3-benzoxadiazole-5-carboxamide 1-oxide](/img/structure/B5439102.png)